molecular formula C14H18O4 B14516845 bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate CAS No. 62837-50-7

bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate

Cat. No.: B14516845
CAS No.: 62837-50-7
M. Wt: 250.29 g/mol
InChI Key: KVZGVEYQSUTYRD-UHFFFAOYSA-N
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Description

Bicyclo[211]hexane-5-carbonyl bicyclo[211]hexane-5-carboperoxoate is a compound that belongs to the class of bicyclic hydrocarbons These structures are characterized by their rigid and strained frameworks, which make them valuable in various chemical and biological applications The unique geometry of bicyclo[21

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.1.1]hexane derivatives often involves cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemical conditions . This approach allows for the formation of the bicyclic framework with high efficiency. Another method involves the Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes . This reaction is notable for its wide functional group tolerance and ability to construct complex bicyclic structures.

Industrial Production Methods

Industrial production of bicyclo[2.1.1]hexane derivatives may involve scalable synthetic routes such as the use of photochemistry or Lewis acid catalysis. These methods can be optimized for large-scale production by adjusting reaction conditions, such as temperature, light source, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form peroxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The strained bicyclic framework allows for nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted bicyclo[2.1.1]hexane compounds. These products can be further functionalized for use in different applications.

Scientific Research Applications

Bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate has several scientific research applications:

Mechanism of Action

The mechanism by which bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate exerts its effects involves its interaction with molecular targets through its rigid and strained framework. This unique geometry allows for specific binding interactions with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The compound’s ability to undergo various chemical transformations also contributes to its versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate is unique due to its specific ring strain and ability to undergo diverse chemical reactions. Its rigid framework and potential for functionalization make it a valuable compound in various fields of research and industry.

Properties

CAS No.

62837-50-7

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate

InChI

InChI=1S/C14H18O4/c15-13(11-7-1-2-8(11)5-7)17-18-14(16)12-9-3-4-10(12)6-9/h7-12H,1-6H2

InChI Key

KVZGVEYQSUTYRD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C2C(=O)OOC(=O)C3C4CCC3C4

Origin of Product

United States

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